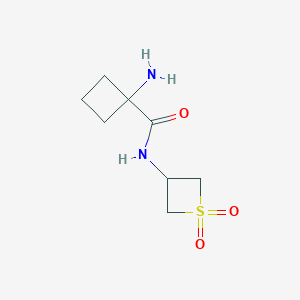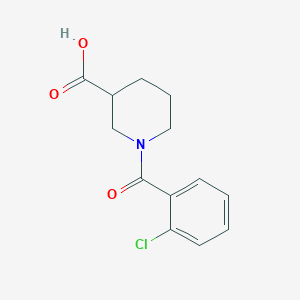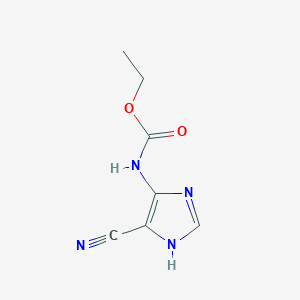
2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chlorobenzamide moiety and a tetrahydropyrimidinyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorobenzamide Moiety: This step often involves nucleophilic substitution reactions where the tetrahydropyrimidinyl group is reacted with a chlorobenzoyl chloride derivative.
Final Amination: Introduction of amino groups can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of chlorine.
2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide may confer unique chemical properties, such as increased reactivity in substitution reactions or altered biological activity compared to its analogs.
Propiedades
Número CAS |
93214-81-4 |
|---|---|
Fórmula molecular |
C17H22ClN5O3 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
2-amino-N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C17H22ClN5O3/c1-3-7-22-14(20)13(16(25)23(8-4-2)17(22)26)21-15(24)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19-20H2,1-2H3,(H,21,24) |
Clave InChI |
PWXJHHKFBWLJRO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C=C(C=C2)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)

![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)



![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)

![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)


